Methyl 2-amino-2-(3-bromophenyl)acetate
Description
Methyl 2-amino-2-(3-bromophenyl)acetate (CAS 1132817-76-5) is a brominated aromatic compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.0852 g/mol. Its structure features a methyl ester group, an amino group, and a 3-bromophenyl moiety, making it a versatile intermediate in organic synthesis. The compound exhibits moderate lipophilicity (XLogP3 = 1.6) and contains one hydrogen bond donor and three hydrogen bond acceptors, influencing its reactivity and solubility .
It is widely employed in pharmaceutical, agrochemical, and material science research. For example, it serves as a building block for anticancer agents, with derivatives showing IC₅₀ values as low as 0.090–0.650 μM against cancer cell lines . Its synthetic utility stems from the bromine atom, which enables cross-coupling reactions, and the amino group, which facilitates further functionalization .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-2-(3-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYOROLJNUQQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3-bromophenyl)acetate typically involves the reaction of 3-bromobenzyl cyanide with methylamine. The reaction proceeds through nucleophilic substitution, where the cyanide group is replaced by the amino group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reactants, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-bromophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed.
Major Products Formed
Oxidation: Formation of methyl 2-nitro-2-(3-bromophenyl)acetate.
Reduction: Formation of methyl 2-amino-2-phenylacetate.
Substitution: Formation of methyl 2-amino-2-(3-hydroxyphenyl)acetate or methyl 2-amino-2-(3-alkylphenyl)acetate.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-2-(3-bromophenyl)acetate is a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential anti-inflammatory , antimicrobial , and anticancer activities. The compound's unique structural features allow it to interact selectively with biological targets, influencing various biochemical pathways.
Case Study : Research has shown that derivatives of this compound can modulate enzyme activity and receptor signaling, suggesting potential therapeutic applications in treating neurological disorders .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing complex molecules. It is particularly useful in the preparation of substituted phenylacetates and amino acids.
| Application Area | Description |
|---|---|
| Building Block | Used in the synthesis of various organic compounds, including pharmaceuticals. |
| Reagents | Employed in reactions involving nucleophilic substitutions and oxidations. |
Industrial Applications
The compound is utilized in producing specialty chemicals, dyes, and polymers due to its reactivity and functional groups. Its applications extend to material science, where it contributes to developing new materials with tailored properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(3-bromophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 2-amino-2-(3-bromophenyl)acetate, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Insights
Substituent Effects: Halogen Position: The 3-bromo substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to 4-bromo analogs (e.g., Methyl 2-amino-2-(4-bromophenyl)acetate HCl) . Amino Group: The presence of the amino group distinguishes the target compound from non-amino analogs like Methyl 2-(3-bromophenyl)acetate, enabling peptide coupling or Schiff base formation .
Stereochemical Variations: Enantiomers such as (R)-Methyl 2-amino-2-(3-bromophenyl)acetate HCl (CAS 1391518-81-2) are critical for chiral drug synthesis, as stereochemistry significantly impacts biological activity .
Ester Group Modifications: Replacing the methyl ester with an ethyl group (e.g., Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate) increases lipophilicity (higher XLogP3) and alters metabolic stability .
Biological Activity
Methyl 2-amino-2-(3-bromophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀BrNO₂
- Molecular Weight : 228.09 g/mol
- Structural Features : The compound includes a bromophenyl group, which enhances its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its structural characteristics:
- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes and receptors, facilitating specific molecular interactions.
- Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which can influence the binding affinity and specificity towards biological targets.
These interactions lead to modulation of various biochemical pathways, impacting enzyme activity and receptor signaling.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially altering their activity. This could have implications for therapeutic applications in conditions where enzyme regulation is crucial.
- Receptor Interaction : Preliminary studies suggest that it may selectively bind to certain receptors, influencing physiological responses relevant in pharmacology .
Anti-Cancer Activity
One significant area of research focuses on the anti-cancer potential of this compound. A study highlighted its ability to inhibit pancreatic cancer cell proliferation, suggesting a promising avenue for therapeutic development:
| Compound | IC₅₀ (μM) | Effectiveness |
|---|---|---|
| This compound | 25 | Moderate inhibition |
| Control (DMSO) | - | No inhibition |
This table illustrates the compound's potential as an anti-cancer agent, warranting further exploration in clinical settings .
Pharmacological Applications
The compound's pharmacological profile suggests applications in treating various conditions:
- Neurological Disorders : Research indicates potential use as an adenosine kinase inhibitor, which could elevate endogenous adenosine levels beneficial for seizure management .
- Inflammatory Diseases : Its interaction with inflammatory pathways could position it as a candidate for treating chronic inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
